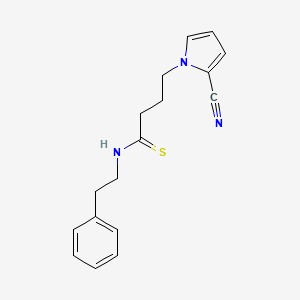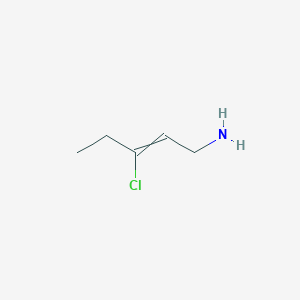![molecular formula C16H16N2O3 B14186724 1-(4-Nitrophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one CAS No. 920804-22-4](/img/structure/B14186724.png)
1-(4-Nitrophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Nitrophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one is an organic compound characterized by the presence of a nitrophenyl group and an aminoethanone moiety
Métodos De Preparación
The synthesis of 1-(4-Nitrophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitrobenzaldehyde and (1R)-1-phenylethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or toluene. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures.
Catalysts and Reagents: Common catalysts and reagents used in the synthesis include acids or bases to facilitate the reaction. For example, hydrochloric acid or sodium hydroxide may be used to adjust the pH of the reaction mixture.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
1-(4-Nitrophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. For example, nucleophilic substitution reactions can occur in the presence of nucleophiles like hydroxide ions or amines.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, reduction of the nitro group yields the corresponding amine derivative.
Aplicaciones Científicas De Investigación
1-(4-Nitrophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research purposes.
Biology: In biological research, the compound may be used as a probe to study enzyme activities or as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, the compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 1-(4-Nitrophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The compound can modulate various biochemical pathways, such as signal transduction pathways or metabolic pathways, resulting in specific biological effects.
Comparación Con Compuestos Similares
1-(4-Nitrophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(4-amino-3-nitrophenyl)ethan-1-one and 1-(4-(p-tolyloxy)-3-nitrophenyl)ethanone share structural similarities with this compound.
Uniqueness: The presence of the (1R)-1-phenylethyl group in this compound distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.
Propiedades
Número CAS |
920804-22-4 |
|---|---|
Fórmula molecular |
C16H16N2O3 |
Peso molecular |
284.31 g/mol |
Nombre IUPAC |
1-(4-nitrophenyl)-2-[[(1R)-1-phenylethyl]amino]ethanone |
InChI |
InChI=1S/C16H16N2O3/c1-12(13-5-3-2-4-6-13)17-11-16(19)14-7-9-15(10-8-14)18(20)21/h2-10,12,17H,11H2,1H3/t12-/m1/s1 |
Clave InChI |
FHSMWAKGJJWTAV-GFCCVEGCSA-N |
SMILES isomérico |
C[C@H](C1=CC=CC=C1)NCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
CC(C1=CC=CC=C1)NCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-Ethenylphenyl)methyl]oxolan-2-one](/img/structure/B14186651.png)


![4-[2-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenoxy]butanoic acid](/img/structure/B14186665.png)


![Ethyl 4-{[2-(4-chlorophenoxy)hexyl]oxy}benzoate](/img/structure/B14186683.png)



![Carbamic acid, [1-(4-fluorophenyl)-3-butenyl]-, phenylmethyl ester](/img/structure/B14186707.png)


